REACTION_CXSMILES
|
Br[CH2:2]Br.[OH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[OH:15])[O:11][C:10]([CH3:17])([CH3:16])[CH2:9][C:8]2=[O:18].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[CH2:2]1[O:15][C:14]2[CH:13]=[C:12]3[C:7]([C:8](=[O:18])[CH2:9][C:10]([CH3:16])([CH3:17])[O:11]3)=[CH:6][C:5]=2[O:4]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C(CC(OC2=CC1O)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
WAIT
|
Details
|
to boiling for a further hour
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml of chloroform each
|
Type
|
WASH
|
Details
|
The organic layer is washed twice with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C3C(CC(OC3=CC2O1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |